molecular formula C18H21ClN6O3S B2803537 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide CAS No. 1171573-86-6

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide

Cat. No. B2803537
M. Wt: 436.92
InChI Key: DSUOJCWMQCBVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN6O3S and its molecular weight is 436.92. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Novel pyrazole derivatives, including those with pyrimidin-4-yl moieties, have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds with pyrazolopyrimidine derivatives have shown significant activity against various bacterial strains and cancer cell lines, highlighting their potential as therapeutic agents in combating infectious diseases and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, another study synthesized pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showing promising results in cytotoxic assays against cancer cell lines and in inhibiting 5-lipoxygenase, an enzyme involved in inflammation and asthma (Rahmouni et al., 2016).

Anti-Inflammatory and Analgesic Activities

Compounds containing pyrazolone and amino pyrimidine moieties have been evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These compounds, synthesized through microwave-assisted synthesis, showed activities nearly similar to the standard drugs used in the studies, indicating their potential use in developing new therapeutic agents for treating inflammation, pain, and fever (Antre et al., 2011).

Heterocyclic Chemistry and Ligand Synthesis

The synthesis and study of heteroaromatic ligands containing pyrimidine rings have also been a significant area of interest. These compounds have been explored for their potential in various chemical and biological applications, including the development of new materials and pharmaceuticals. The research demonstrates the versatility of pyrimidine derivatives in synthesizing complex heterocyclic compounds (Ivashchenko et al., 1980).

properties

IUPAC Name

3-chloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O3S/c1-12-8-13(2)25(24-12)18-10-17(21-11-22-18)20-6-7-23-29(26,27)14-4-5-16(28-3)15(19)9-14/h4-5,8-11,23H,6-7H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUOJCWMQCBVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide

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